molecular formula C22H27N3O B14194272 {4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone CAS No. 918481-88-6

{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B14194272
CAS No.: 918481-88-6
M. Wt: 349.5 g/mol
InChI Key: ORGXTOJTAXOYJS-UHFFFAOYSA-N
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Description

{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a biphenyl group, a piperazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the biphenyl derivative, followed by the introduction of the piperazine and pyrrolidine rings. Common reagents used in these reactions include halogenated biphenyls, piperazine, and pyrrolidine, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional functional groups, while reduction may lead to the formation of simpler biphenyl compounds.

Scientific Research Applications

{4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives and piperazine-containing molecules. Examples include:

    Biphenyl-2-ylmethylpiperazine: A simpler analog with similar structural features.

    Pyrrolidinylmethylpiperazine: Another related compound with a different substitution pattern.

Uniqueness

The uniqueness of {4-[([1,1’-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

918481-88-6

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

[4-[(2-phenylphenyl)methyl]piperazin-1-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C22H27N3O/c26-22(24-12-6-7-13-24)25-16-14-23(15-17-25)18-20-10-4-5-11-21(20)19-8-2-1-3-9-19/h1-5,8-11H,6-7,12-18H2

InChI Key

ORGXTOJTAXOYJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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